N-[2-(1H-indol-3-yl)ethyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the preparation of the individual ring systems, followed by their coupling through amide bond formation. The exact synthetic route would depend on the availability of starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amide linkage might be hydrolyzed under acidic or basic conditions, and the indole ring might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its exact molecular structure. These properties could be predicted using computational methods or determined experimentally .Future Directions
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O2S/c34-26(29-13-12-19-15-30-23-11-5-4-10-21(19)23)20-9-6-14-33(16-20)28-31-24-22(18-7-2-1-3-8-18)17-36-25(24)27(35)32-28/h1-5,7-8,10-11,15,17,20,30H,6,9,12-14,16H2,(H,29,34)(H,31,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRXRJNVNUWOKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCCC5=CNC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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